2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Description
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Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c8-5(9)4-13-7(14)12-2-1-10-3-6(12)11-13/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYZUSPJMVTYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN(C2=O)CC(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(2,2-Difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival. The compound’s interaction with c-Met kinase suggests it may modulate signaling pathways critical for cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving c-Met kinase. This interaction can lead to alterations in gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including A549, MCF-7, and HeLa.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of c-Met kinase, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the kinase’s activity. This inhibition disrupts critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown sustained inhibition of cellular functions, particularly in cancer cells, with minimal degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without significant toxicity. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound’s metabolism results in the formation of various metabolites, some of which retain inhibitory activity against c-Met kinase. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It has been observed to accumulate in certain tissues, including the liver and kidneys, where it exerts its inhibitory effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize primarily in the cytoplasm, where it interacts with c-Met kinase. Post-translational modifications, such as phosphorylation, may influence its localization and activity. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Biological Activity
The compound 2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one (CAS Number: 1498956-59-4) is a member of the triazole class of compounds that have garnered attention for their potential biological activities. This article aims to consolidate existing research findings regarding the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
- Molecular Formula : CHFNO
- Molecular Weight : 204 Da
- LogP : -0.31
- Polar Surface Area : 48 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
Biological Activity Overview
Research has indicated that compounds with a piperazine core and triazole moiety exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has been evaluated for its potential in these areas.
Antimicrobial Activity
A study focused on the synthesis and biological evaluation of triazole derivatives indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives containing piperazine side chains were shown to possess antifungal activity comparable to established antifungal agents like fluconazole .
Anti-inflammatory Activity
In another investigation into piperazine derivatives, several compounds demonstrated promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that compounds similar to this compound might also exhibit similar activity .
| Inhibitory Activity | TNF-α (%) | IL-6 (%) | Reference |
|---|---|---|---|
| Standard (Dexamethasone) | 71% | 84% | |
| Tested Compounds (various) | 65%-87% | 70%-93% |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring may interfere with key enzymatic pathways involved in microbial growth and inflammation.
Case Studies and Research Findings
- Synthesis and Evaluation : A series of studies have synthesized various derivatives of triazoles and evaluated their biological activities. One study synthesized a library of triazole compounds and assessed their antifungal properties against fungal strains .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the piperazine scaffold can significantly influence the biological activity of these compounds. For example, substituents on the phenyl ring have been shown to enhance antifungal efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
